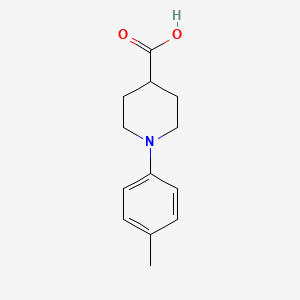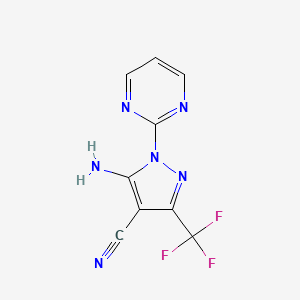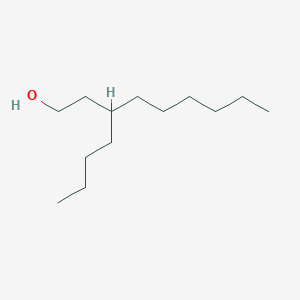
3-Butyl-1-nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-nonanol is an organic compound classified as a fatty alcohol. It has the molecular formula C13H28O and is characterized by a hydroxyl group (-OH) attached to a long aliphatic chain. This compound is a colorless, oily liquid with a mild odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction adds a formyl group to the double bond of 1-octene, producing a mixture of aldehydes. These aldehydes are then hydrogenated to form the corresponding alcohols, including this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process yields aldehydes, which are subsequently hydrogenated to produce alcohols. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Scientific Research Applications
3-Butyl-1-nonanol has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Butyl-1-nonanol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Nonanol: A straight-chain fatty alcohol with a similar structure but lacks the butyl group.
2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group on the second carbon.
3-Butyl-1-octanol: Similar structure but with one less carbon in the main chain.
Uniqueness
3-Butyl-1-nonanol is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its interactions with biological molecules and its applications in various fields.
Properties
Molecular Formula |
C13H28O |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
3-butylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
ICTOQBVCUDARKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


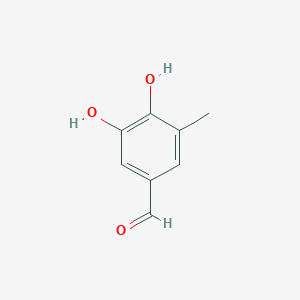
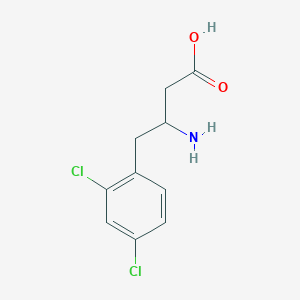

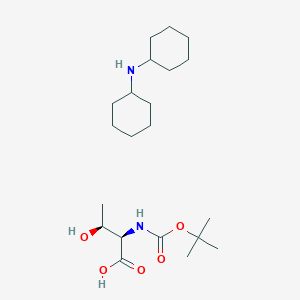

![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)

![(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)

